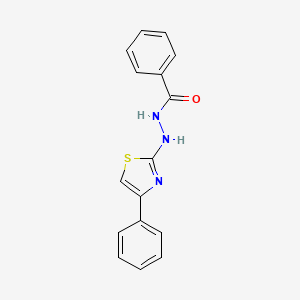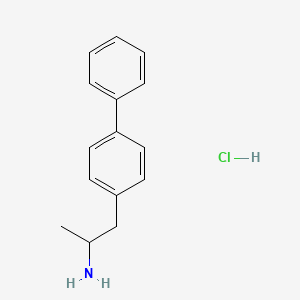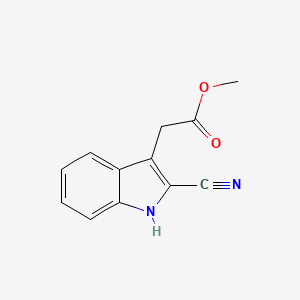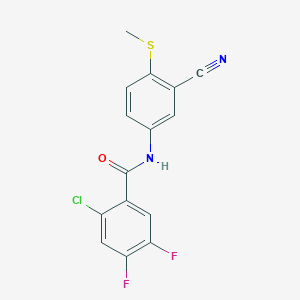
4-(Isopropylsulfonyl)-1h-imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Typically, the description of a chemical compound includes its molecular formula, molecular weight, and structural formula. It may also include its appearance (color, state of matter), odor, and other physical characteristics .
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the reaction .Molecular Structure Analysis
This involves understanding the arrangement of atoms in the molecule. Tools like X-ray crystallography, NMR spectroscopy, and computational chemistry are often used .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It includes understanding the conditions needed for the reaction, the products formed, and the mechanism of the reaction .Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, density, and reactivity. These properties can give insights into how the compound behaves under different conditions .Aplicaciones Científicas De Investigación
Chemical Reactivity and Synthesis
- 4-(Isopropylsulfonyl)-1H-imidazole demonstrates unique chemical reactivity patterns, primarily observed in its tautomeric forms. In one study, a closely related compound, 4-(isopropylamino)imidazol-2-ylidene, displayed a tautomeric equilibrium with its mesoionic tautomer. This equilibrium and the subsequent reactivities are of interest in carbene chemistry, highlighting potential applications in catalysis or material science (César et al., 2012). Moreover, imidazole derivatives are crucial in lithiation reactions for the synthesis of various functionalized molecules, suggesting potential use in organic synthesis and pharmaceuticals (Torregrosa et al., 2007).
Biological and Medicinal Importance
- Imidazole derivatives, including 4-(Isopropylsulfonyl)-1H-imidazole, play a significant role in medicinal chemistry due to their biological and pharmaceutical importance. These compounds possess a range of bioactivities, making them potential candidates for therapeutic applications, including antimicrobial and anticancer activities (Ramanathan, 2017). The unique electron-rich characteristics of imidazole rings allow these compounds to bind with various enzymes and receptors in biological systems, demonstrating their potential in drug development (Zhang et al., 2014).
Material Science and Corrosion Inhibition
- Imidazole derivatives, including 4-(Isopropylsulfonyl)-1H-imidazole, have applications in material science, particularly in corrosion inhibition. These compounds have shown effectiveness in protecting metals against corrosion, attributed to their strong adsorption on metal surfaces and their ability to form protective layers (Prashanth et al., 2021). This property is crucial in extending the lifespan of metals used in various industries.
Heterocyclic Chemistry and Catalysis
- The imidazole framework, as seen in 4-(Isopropylsulfonyl)-1H-imidazole, is a fundamental component in heterocyclic chemistry. This structure is central to numerous pharmacologically active compounds, indicating its versatility and importance in drug development and synthetic chemistry. Additionally, imidazoles are utilized in catalysts, polymers, and other materials, highlighting their broad applicative potential in various scientific fields (Khalifeh & Niknam, 2020).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
5-propan-2-ylsulfonyl-1H-imidazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O2S/c1-5(2)11(9,10)6-3-7-4-8-6/h3-5H,1-2H3,(H,7,8) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSGOJLIGBLCKCG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)C1=CN=CN1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Isopropylsulfonyl)-1h-imidazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[({3-[4-(Methylthio)phenyl]-1,2,4-oxadiazol-5-yl}methyl)thio]-6-phenylpyridazine](/img/structure/B2381957.png)
![3-methyl-7-(4-(naphthalen-2-ylsulfonyl)piperazin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2381958.png)



![N-[2-(1H-benzimidazol-2-yl)phenyl]-3-(trifluoromethyl)benzamide](/img/structure/B2381964.png)
![(1R,5S)-6-Methyl-3-azabicyclo[3.1.1]heptan-6-ol;hydrochloride](/img/structure/B2381967.png)



![N-(1-cyano-1,2-dimethylpropyl)-2-[4-(morpholine-4-carbonyl)piperazin-1-yl]propanamide](/img/structure/B2381975.png)
![isopropyl 2-amino-4-(2-chlorophenyl)-5-oxo-4H,5H-thiochromeno[4,3-b]pyran-3-carboxylate](/img/structure/B2381976.png)
![N'-[1-(4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]furan-2-carbohydrazide](/img/structure/B2381979.png)
